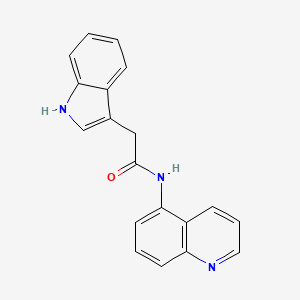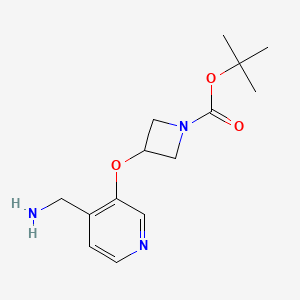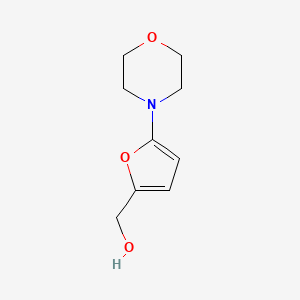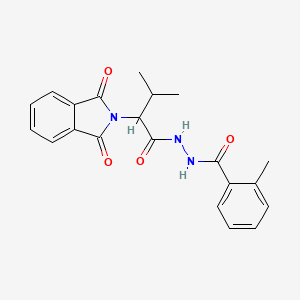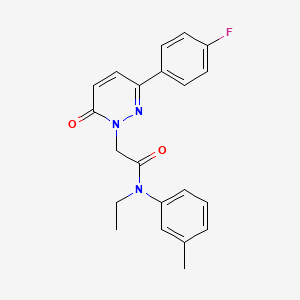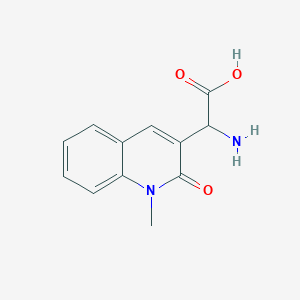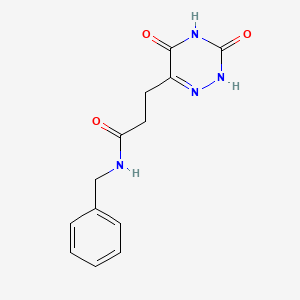
6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine ring substituted with a 2,2-dimethoxyethylamino group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol typically involves the reaction of pyridazine derivatives with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available pyridazine precursors. The process may include steps such as nitration, reduction, and substitution reactions to introduce the desired functional groups. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
- Oxidation of the hydroxyl group can yield ketone or aldehyde derivatives.
- Reduction of the pyridazine ring can produce dihydropyridazine derivatives.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Pyridazine derivatives, including this compound, have been investigated for their potential use as antihypertensive, anti-inflammatory, and antidiabetic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as protein kinases and G-protein-coupled receptors.
Pathways Involved: By modulating the activity of these targets, the compound can influence signaling pathways related to cell proliferation, inflammation, and apoptosis
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core structure but differ in the substituents attached to the ring. .
Pyrimidothienopyridazine Derivatives: These compounds feature a fused pyrimidine and thienopyridazine ring system and exhibit similar pharmacological activities.
Uniqueness: 6-((2,2-Dimethoxyethyl)amino)pyridazin-3-ol is unique due to the presence of the 2,2-dimethoxyethylamino group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(14-2)5-9-6-3-4-7(12)11-10-6/h3-4,8H,5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
HNNJQUAUJSXIHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=NNC(=O)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


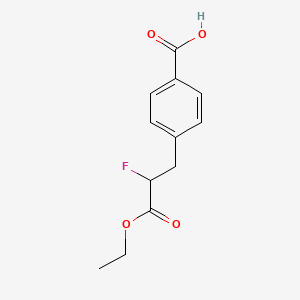
![3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14877524.png)

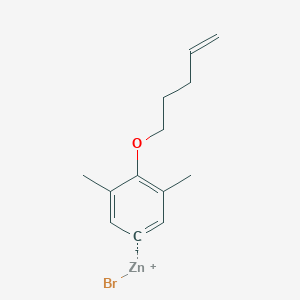
![4-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877543.png)
